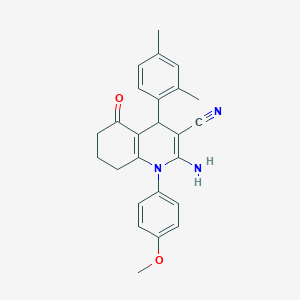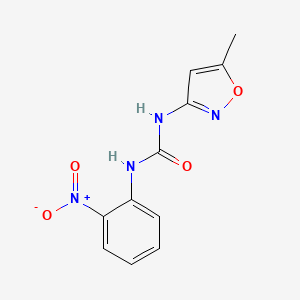![molecular formula C21H22ClNO B4103055 N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride](/img/structure/B4103055.png)
N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride
Übersicht
Beschreibung
N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride is a synthetic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxybenzyl group attached to a diphenylmethanamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with diphenylmethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification process may involve additional steps such as distillation and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a component in the formulation of certain industrial products.
Wirkmechanismus
The mechanism of action of N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride can be compared with other similar compounds, such as:
N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine: This compound has a similar structure but with additional methoxy groups, leading to different chemical and biological properties.
N-(2-methoxybenzyl)-4-iodophenethylamine: The presence of an iodine atom in this compound results in distinct pharmacological effects.
N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine: The bromine substitution alters the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which differentiate it from other related compounds.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO.ClH/c1-23-20-15-9-8-14-19(20)16-22-21(17-10-4-2-5-11-17)18-12-6-3-7-13-18;/h2-15,21-22H,16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEPFHAFIQOFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{3-[4-(3-Chlorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone](/img/structure/B4102980.png)
![6-Amino-3-(4-chlorophenyl)-4-(2,3-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4102986.png)
![(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione](/img/structure/B4103001.png)

![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(2-thienyl)ethyl]propanamide](/img/structure/B4103012.png)
![4-[2-(Diethylamino)ethoxy]-3-methoxybenzaldehyde;oxalic acid](/img/structure/B4103014.png)


![11-(2-hydroxy-3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4103042.png)
![2-[(4-chlorophenoxy)methyl]-5-(4-methyl-1-piperidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4103046.png)
![4-chloro-N-[imino(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4103060.png)
![N-[(3-bromo-4-prop-2-ynoxyphenyl)methyl]-4-fluoroaniline;hydrochloride](/img/structure/B4103066.png)
![{4-benzyl-1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol](/img/structure/B4103073.png)
![4-[[3-(1-Benzofuran-2-yl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid;hydrochloride](/img/structure/B4103083.png)
